molecular formula C8H6N2O6 B100079 Methyl 2,4-dinitrobenzoate CAS No. 18959-17-6

Methyl 2,4-dinitrobenzoate

Cat. No. B100079
CAS RN: 18959-17-6
M. Wt: 226.14 g/mol
InChI Key: WEUVWLHWKLGWBJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dinitrobenzoate is a chemical compound that is structurally related to various other nitrobenzoate derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as methyl 3,5-dinitrobenzoate have been analyzed, which can offer insights into the properties and behaviors that methyl 2,4-dinitrobenzoate may exhibit .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a methyl benzoate with nitro groups in specific positions on the benzene ring. For instance, methyl 3,5-dinitrobenzoate is formed by introducing nitro groups at the 3 and 5 positions of the benzene ring . The synthesis process can vary depending on the desired substitution pattern and the starting materials used.

Molecular Structure Analysis

The molecular structure of nitrobenzoate derivatives is characterized by the presence of nitro groups attached to a benzene ring, which significantly influences the compound's properties. For example, the structure of methyl 3,5-dinitrobenzoate consists of a benzene ring with two nitro groups and a methyl ester group, which are responsible for its chemical behavior . The exact orientation and position of these groups can affect the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

Nitrobenzoate derivatives can participate in various chemical reactions, primarily due to the reactivity of the nitro groups. These compounds can undergo reactions such as reduction, which can lead to the formation of aminobenzoates, or they can act as electrophiles in nucleophilic aromatic substitution reactions. The presence of the ester group also allows for reactions typical of carboxylic acid derivatives, such as hydrolysis or transesterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoate derivatives are influenced by the presence of nitro groups and the ester functionality. These groups can affect the compound's melting point, solubility, and stability. For example, methyl 3,5-dinitrobenzoate forms simple chains through hydrogen bonding, which can impact its crystal structure and melting point . The electron-withdrawing nature of the nitro groups also affects the compound's acidity and reactivity.

Scientific Research Applications

1. Monitoring of Dinitrotoluene Exposure

Methyl 2,4-dinitrobenzoate is crucial in the biological monitoring of dinitrotoluene. It is the main metabolite of 2,4-dinitrotoluene and is detectable in the urine of individuals exposed to dinitrotoluene, commonly used in explosives. This detection is vital for occupational health, especially among workers in the explosives industry (Angerer & Weismantel, 1998).

2. Studies in Nucleophilic Substitution Reactions

Research has been conducted on the kinetics of nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines. These studies provide valuable insights into the reaction mechanisms and are significant for understanding chemical reactivity and synthesis (Fathalla & Hamed, 2006).

3. Quantum-chemical Simulations

Methyl 2,4-dinitrobenzoate derivatives have been a subject in quantum-chemical simulations. These simulations are key to understanding the interaction of these molecules with other ions and molecules, which is crucial for designing new materials and drugs (Blokhin et al., 2019).

4. Antifungal Properties

Certain derivatives of methyl 2,4-dinitrobenzoate demonstrate significant antifungal activity. This finding has implications for developing new fungicides and understanding the biological activity of nitrobenzoates (Lehtonen et al., 1972).

5. Structural Studies in Crystallography

Methyl 2,4-dinitrobenzoate is also studied in crystallography, providing insights into molecular interactions and packing in crystals. These studies are fundamental in the field of material science and molecular engineering (Vasconcelos et al., 2006).

6. Serum Creatinine Assay Development

It has been utilized in developing assays for serum creatinine, an important biomarker in medical diagnostics. This application highlights its role in clinical chemistry and diagnostics (Parekh & Sims, 1977).

7. Optical Crystal Studies

Methyl 2,4-dinitrobenzoate derivatives are used in the synthesis and study of new optical crystals. These studies are essential for the development of new materials with potential applications in electronics and photonics (Sathya et al., 2018).

properties

IUPAC Name

methyl 2,4-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUVWLHWKLGWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892586
Record name 1-(Methoxycarbonyl)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dinitrobenzoate

CAS RN

18959-17-6
Record name Benzoic acid, 2,4-diniro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methoxycarbonyl)-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JJ Sudborough, DD Karve - Journal of the Indian Institute …, 1920 - journal.library.iisc.ernet.in
Purdie (JOS, Trans., 1885, 47,859) has shown that the ethyl esters of fumaric, oxalic a. nd cinnamic acids are tra. nsfOlmed into the correslJonding methyl esters when warmed with …
Number of citations: 2 journal.library.iisc.ernet.in
R Bacaloglu, A Blasko, CA Bunton… - Journal of the American …, 1990 - ACS Publications
Reactions of OH" with ethyl 2, 4-and 3, 5-dinitrobenzoate (2, 4-DNB and 3, 5-DNB) in DMSO/H20 1: 1 (v/v) involve single-electron transfer from OH" into the antibonding orbital of the …
Number of citations: 22 pubs.acs.org
RB Moodie, R Willmer - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
The competition between oxidation to the corresponding benzoic acid and nitration in the aromatic ring of some substituted benzaldehydes has been probed by kinetic and product …
Number of citations: 6 pubs.rsc.org
RB Moodie, AJ Sanderson, R Willmer - Journal of the Chemical …, 1991 - pubs.rsc.org
Yields of aromatic products of nitration in nitric acid solutions containing dinitrogen pentaoxide or nitronium salt have been determined. Evidence for the intrusion of a mechanism other …
Number of citations: 19 pubs.rsc.org
PC Ho, CS Daw - Environmental science & technology, 1988 - ACS Publications
The adsorption of 2, 4-dinitrotoluene (DNT) in aqueous solution by two commercial activated carbons and de-sorption of DNT from these adsorbents by solvent ex-traction were studied. …
Number of citations: 22 pubs.acs.org
H Adachi, A Ueda, T Aihara, K Tomida… - Journal of pesticide …, 2007 - jstage.jst.go.jp
Various triketone type 4-HPPD inhibitors were synthesized and their herbicidal activity and corn safety were evaluated. In the course of synthetic studies, we invented convenient …
Number of citations: 10 www.jstage.jst.go.jp
OAE Seoud, P Menegheli, PAR Pires… - Journal of Physical …, 1994 - Wiley Online Library
Imidazole (Imz)‐catalysed hydrolysis of benzoate esters proceeds via the intermediate formation of N‐benzoylimidazoles. This paper considers the second step of this reaction, viz., Imz‐…
Number of citations: 12 onlinelibrary.wiley.com
Indian Institute of Science, Bangalore - 1921 - books.google.com
… Methyl 2:4-dinitrobenzoate Ethyl 24. Ethyl 2:4-dinitrobenzoate Methyl … Methyl 2:4-dinitrobenzoate 70 … Methyl 1.0 85 0.72 110 Methyl 2:4-dinitrobenzoate Ethy! 3:2 70 …
Number of citations: 2 books.google.com
SS Gitis, YD Grudtsyn, A Bronshtein… - Theoretical and …, 1972 - Springer
Investigation of the structure of σ complexes of 1-X-2,4-dinitrobenzenes with acetone-potassium hydroxide by the NMR Page 1 INVESTIGATION OF THE STRUCTURE OF ~ …
Number of citations: 3 link.springer.com
JM Dust, MD Secord - Journal of Physical Organic Chemistry, 1995 - Wiley Online Library
Bis(2,4‐dinitrophenyl ether)s of the water‐soluble polymer poly(ethylene glycol) (PEG) are low‐loading models for time‐release herbicide systems and may potentially hydrolyse in …
Number of citations: 15 onlinelibrary.wiley.com

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